molecular formula C26H21NO6S B2584771 8-benzoyl-9-(4-ethoxybenzenesulfonyl)-2H,3H-[1,4]dioxino[2,3-g]quinoline CAS No. 866895-78-5

8-benzoyl-9-(4-ethoxybenzenesulfonyl)-2H,3H-[1,4]dioxino[2,3-g]quinoline

Cat. No.: B2584771
CAS No.: 866895-78-5
M. Wt: 475.52
InChI Key: LOZSLHBEOYRVMZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

8-benzoyl-9-(4-ethoxybenzenesulfonyl)-2H,3H-[1,4]dioxino[2,3-g]quinoline is a complex organic compound that belongs to the class of heterocyclic compounds It features a quinoline core fused with a dioxin ring and substituted with benzoyl and ethoxybenzenesulfonyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-benzoyl-9-(4-ethoxybenzenesulfonyl)-2H,3H-[1,4]dioxino[2,3-g]quinoline typically involves multi-step organic reactions. One common route includes the following steps:

    Formation of the Quinoline Core: Starting from aniline derivatives, the quinoline core is synthesized through a series of cyclization reactions.

    Introduction of the Dioxin Ring: The dioxin ring is introduced via a condensation reaction with appropriate diol compounds.

    Substitution with Benzoyl and Ethoxybenzenesulfonyl Groups:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to enhance yield and purity. This could include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

8-benzoyl-9-(4-ethoxybenzenesulfonyl)-2H,3H-[1,4]dioxino[2,3-g]quinoline can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen-containing groups or reduce double bonds.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce new substituents or replace existing ones.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like halogens (chlorine, bromine) and nucleophiles (amines, thiols) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinoline derivatives with additional oxygen functionalities, while substitution reactions could produce a variety of substituted quinoline compounds.

Scientific Research Applications

8-benzoyl-9-(4-ethoxybenzenesulfonyl)-2H,3H-[1,4]dioxino[2,3-g]quinoline has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Medicine: Investigated for its potential as an anti-cancer agent due to its ability to inhibit specific enzymes and pathways.

    Industry: Utilized in the development of new materials with unique properties, such as light-emitting diodes and organic semiconductors.

Mechanism of Action

The mechanism of action of 8-benzoyl-9-(4-ethoxybenzenesulfonyl)-2H,3H-[1,4]dioxino[2,3-g]quinoline involves its interaction with specific molecular targets. It is known to inhibit certain enzymes, such as c-Met and VEGFR-2, which are involved in cancer cell proliferation and angiogenesis . The compound binds to the active sites of these enzymes, blocking their activity and thereby exerting its anti-cancer effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

8-benzoyl-9-(4-ethoxybenzenesulfonyl)-2H,3H-[1,4]dioxino[2,3-g]quinoline is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to inhibit multiple enzymes involved in cancer progression makes it a promising candidate for further research and development.

Properties

IUPAC Name

[9-(4-ethoxyphenyl)sulfonyl-2,3-dihydro-[1,4]dioxino[2,3-g]quinolin-8-yl]-phenylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H21NO6S/c1-2-31-18-8-10-19(11-9-18)34(29,30)26-20-14-23-24(33-13-12-32-23)15-22(20)27-16-21(26)25(28)17-6-4-3-5-7-17/h3-11,14-16H,2,12-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LOZSLHBEOYRVMZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)S(=O)(=O)C2=C(C=NC3=CC4=C(C=C32)OCCO4)C(=O)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H21NO6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

475.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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